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Compound of Interest

Compound Name: Dimethyl 2-bromoterephthalate

Cat. No.: B101079 Get Quote

This guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Mass

Spectrometry (MS) data for Dimethyl 2-bromoterephthalate, a key intermediate in the

synthesis of specialized polymers and pharmaceuticals. The information presented is intended

for researchers, scientists, and professionals in the field of drug development and materials

science, offering a comprehensive resource for the characterization of this compound.

Molecular and Spectroscopic Overview
Dimethyl 2-bromoterephthalate is an aromatic ester with the molecular formula C₁₀H₉BrO₄

and a molecular weight of 273.08 g/mol .[1] Spectroscopic techniques such as FTIR and MS

are crucial for confirming its molecular structure and purity. FTIR spectroscopy identifies the

functional groups present in the molecule through their characteristic vibrational frequencies,

while mass spectrometry provides information about the molecular weight and fragmentation

pattern, aiding in structural elucidation.

FTIR Spectroscopic Data
The FTIR spectrum of Dimethyl 2-bromoterephthalate is characterized by the presence of

strong absorption bands corresponding to the ester functional groups and the carbon-bromine

bond.

Table 1: Summary of Key FTIR Absorption Bands for Dimethyl 2-bromoterephthalate
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~1720-1742 C=O Stretch Aromatic Ester

~1250-1310 C-C-O Asymmetric Stretch Ester

~1100-1130 O-C-C Symmetric Stretch Ester

~500 C-Br Stretch Aryl Halide

Data interpreted from

characteristic vibrational

frequencies of similar aromatic

esters and bromo-compounds.

[1]

Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) of Dimethyl 2-bromoterephthalate results in a

characteristic fragmentation pattern that confirms its molecular structure. The presence of

bromine is indicated by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio).

Table 2: Key Mass Spectrometry Peaks and Putative Fragment Assignments for Dimethyl 2-
bromoterephthalate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b101079
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/product/b101079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Putative Fragment Notes

272/274 [C₁₀H₉BrO₄]⁺ Molecular ion peak (M⁺)

241/243 [M - OCH₃]⁺ Loss of a methoxy group

213/215 [M - COOCH₃]⁺ Loss of a carbomethoxy group

163 [M - Br - COOCH₃]⁺
Loss of bromine and a

carbomethoxy group

75 [C₆H₃]⁺ Aromatic fragment

The m/z values 241 and 243

represent the most abundant

peaks in the mass spectrum,

corresponding to the loss of a

methoxy radical from the

molecular ion containing ⁷⁹Br

and ⁸¹Br, respectively.[2]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data validation.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid Dimethyl 2-bromoterephthalate to identify

its characteristic functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for

solid samples.

Sample Preparation: A small amount of crystalline Dimethyl 2-bromoterephthalate is

placed directly onto the ATR crystal. Ensure the sample is dry and covers the crystal surface.

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond or

germanium ATR accessory.
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Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is then placed on the crystal, and pressure is applied to ensure good contact.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Dimethyl 2-
bromoterephthalate.

Methodology:

Sample Preparation: A dilute solution of Dimethyl 2-bromoterephthalate is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatograph (GC) Conditions:

Injector: Split/splitless injector, operated in splitless mode at a temperature of 250°C.

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to

280°C at a rate of 15°C/min, and hold for 5 minutes.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 50-350.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of

Dimethyl 2-bromoterephthalate.

Sample Preparation

FTIR Analysis

GC-MS Analysis
Dimethyl 2-bromoterephthalate
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Caption: Experimental workflow for FTIR and GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl 2-
bromoterephthalate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b101079#spectroscopic-data-for-
dimethyl-2-bromoterephthalate-ftir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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